N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20526554
InChI: InChI=1S/C11H22N2O2/c1-10(15)12(2)9-11-3-5-13(6-4-11)7-8-14/h11,14H,3-9H2,1-2H3
SMILES:
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC20526554

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-N-methylacetamide
Standard InChI InChI=1S/C11H22N2O2/c1-10(15)12(2)9-11-3-5-13(6-4-11)7-8-14/h11,14H,3-9H2,1-2H3
Standard InChI Key FGDUEEWOYONHOI-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C)CC1CCN(CC1)CCO

Introduction

N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a complex organic compound belonging to the class of piperidine derivatives. It features a six-membered heterocyclic piperidine ring, a hydroxyethyl side chain, and an N-methylacetamide functional group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry for its potential pharmacological effects.

Synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of N-methylacetamide with 1-(2-hydroxyethyl)piperidine, often facilitated by a suitable catalyst under reflux conditions using solvents like ethanol or methanol.

ReagentSolventConditions
N-methylacetamideEthanol/MethanolReflux
1-(2-hydroxyethyl)piperidineEthanol/MethanolReflux

In industrial settings, continuous flow reactors are employed for large-scale synthesis to enhance control over reaction conditions and improve yields.

Biological Activities and Potential Applications

Research indicates that N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide exhibits potential biological activities, particularly antimicrobial and antiviral properties. Its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors involved in disease processes, leading to therapeutic effects.

Biological ActivityPotential Application
AntimicrobialTherapeutic Agent
AntiviralTherapeutic Agent

Further studies are needed to elucidate its full biological profile and potential side effects.

Chemical Reactions and Transformations

N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions typical of amides, including oxidation and reduction of the hydroxyl group, and substitution reactions on the nitrogen atom.

Reaction TypeProduct
OxidationKetone/Aldehyde
ReductionHydroxyl Group Regeneration
SubstitutionIntroduction of Various Functional Groups

These reactions highlight the compound's versatility in synthetic organic chemistry.

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